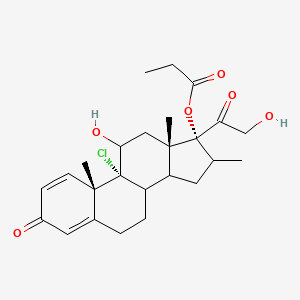

Beclomethasone-17-monopropionate;17-BMP

Description

BenchChem offers high-quality Beclomethasone-17-monopropionate;17-BMP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beclomethasone-17-monopropionate;17-BMP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H33ClO6 |

|---|---|

Molecular Weight |

465.0 g/mol |

IUPAC Name |

[(9R,10S,13S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |

InChI Key |

OHYGPBKGZGRQKT-BPARTCAISA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacokinetics of Beclomethasone-17-Monopropionate (17-BMP) in Human Plasma: A Technical Guide

Topic: Pharmacokinetics of Beclomethasone-17-Monopropionate in Human Plasma Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Beclomethasone dipropionate (BDP) is a cornerstone inhaled corticosteroid (ICS) for asthma and COPD management.[1] However, BDP itself is a prodrug with weak glucocorticoid receptor affinity. Its therapeutic efficacy is almost entirely dependent on rapid hydrolysis to its active metabolite, beclomethasone-17-monopropionate (17-BMP) .[2][3]

This guide provides a deep technical analysis of the pharmacokinetics (PK) of 17-BMP in human plasma. Unlike standard drug monographs, this document focuses on the bioanalytical challenges of measuring a labile active metabolite, the enzymatic mechanisms of activation, and the interpretation of systemic exposure data relative to pulmonary efficacy.

Metabolic Activation & Mechanism

The pharmacokinetics of 17-BMP cannot be understood in isolation from its parent compound. BDP undergoes a sequential hydrolysis pathway. The critical activation step occurs primarily in the lung tissue, driven by esterases, though hepatic contribution is significant for the swallowed portion of the dose.

The Hydrolysis Pathway

BDP is hydrolyzed at the C21 position to form 17-BMP (active).[4] 17-BMP is subsequently hydrolyzed at the C17 position to form beclomethasone (BOH), which is virtually inactive.[3][5] A minor pathway involves acyl migration to form beclomethasone-21-monopropionate (21-BMP).

Key Enzymatic Insight: While Carboxylesterase 1 (CES1) is often cited in general ester hydrolysis, recent data suggests Arylacetamide Deacetylase (AADAC) may play a dominant role in the pulmonary hydrolysis of BDP, with CES1 being a minor contributor (<2%).[3][5]

Pathway Visualization

The following diagram illustrates the metabolic cascade and relative receptor affinities (RRA), highlighting 17-BMP as the pharmacological apex.

Figure 1: Metabolic activation of BDP to 17-BMP and subsequent inactivation.[3][5][6] RRA = Relative Receptor Affinity (Dexamethasone = 100).

Bioanalytical Methodology: A Self-Validating System

Accurate quantification of 17-BMP is notoriously difficult due to the ex vivo instability of the parent drug (BDP). If BDP hydrolysis continues in the collection tube, 17-BMP levels will be artificially inflated, invalidating PK data.

The "Trustworthiness" Protocol: Sample Stabilization

To ensure data integrity, the following protocol must be strictly adhered to. This system minimizes artifactual formation of 17-BMP.

Step-by-Step Stabilization Workflow:

-

Preparation: Pre-chill collection tubes (Vacutainers) containing Sodium Fluoride (NaF) and Potassium Oxalate. NaF acts as a broad-spectrum esterase inhibitor.

-

Collection: Draw blood and immediately invert gently 8-10 times to mix with the inhibitor.

-

Thermal Lock: Place samples immediately in an ice-water bath (0°C) . Do not rely on ambient temperature centrifugation.

-

Separation: Centrifuge at 4°C within 30 minutes of collection.

-

Storage: Transfer plasma to cryovials and freeze at -70°C or lower.

-

Processing: Thaw samples in an ice bath only immediately prior to extraction.

Analytical Workflow (LC-MS/MS)

Extraction: Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) for cleaner baselines and higher recovery of the polar 17-BMP metabolite. Detection: Positive Ion Electrospray Ionization (ESI+).[7] Internal Standard: Deuterated 17-BMP (d5-17-BMP) is the gold standard to compensate for matrix effects and extraction variability.

Figure 2: Validated bioanalytical workflow for 17-BMP quantification emphasizing ex vivo stabilization.

Pharmacokinetic Profile in Humans

The systemic exposure of 17-BMP represents a composite of pulmonary absorption (desirable) and oral absorption (undesirable/systemic side effects).

Quantitative Parameters

The following data summarizes the PK profile of 17-BMP following inhalation of a standard HFA-BDP dose in healthy adults.

| Parameter | Value (Approximate) | Description |

| Tmax | 0.5 – 1.0 hours | Rapid absorption from the lung. |

| Half-life (t½) | 2.7 – 2.8 hours | Elimination phase; significantly longer than parent BDP (~0.5 h). |

| Clearance (CL) | ~ 120 L/h | High systemic clearance. |

| Volume of Distribution (Vss) | ~ 424 L | Extensive tissue distribution.[8] |

| Protein Binding | High (>87%) | Binds primarily to albumin. |

| Bioavailability (F) | High (Lung + Oral) | High oral F of 17-BMP contrasts with low oral F of BDP. |

ADME Summary

-

Absorption:

-

Lung: BDP deposited in the lung is hydrolyzed to 17-BMP and absorbed rapidly.[4] This fraction bypasses first-pass metabolism.

-

Gut: Swallowed BDP is hydrolyzed in the GI tract/liver to 17-BMP. However, BDP itself has negligible oral bioavailability due to high first-pass metabolism.

-

-

Distribution: 17-BMP exhibits a large volume of distribution, indicating significant tissue uptake.

-

Metabolism: 17-BMP is further metabolized to the inactive BOH and other polar metabolites in the liver.

-

Elimination: Excretion is primarily fecal (via bile) as polar metabolites, with <10% excreted in urine.

Clinical Relevance: Lung vs. Systemic Exposure

For researchers, the critical distinction is the source of 17-BMP in plasma.

-

Pulmonary Fraction: Correlates with efficacy.

-

Swallowed Fraction: Correlates with systemic toxicity (HPA axis suppression).

Use of Charcoal Block: To isolate the pulmonary PK profile during clinical trials, activated charcoal is often administered orally. This blocks the absorption of the swallowed portion, ensuring that plasma 17-BMP levels reflect only lung deposition. This technique is essential for establishing bioequivalence of generic inhalers.

References

-

Daley-Yates, P. T., et al. "Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man." British Journal of Clinical Pharmacology, 2001.

-

Harrison, L. I., et al. "Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma." European Journal of Clinical Pharmacology, 2002.

-

Wurthwein, G., & Rohdewald, P. "Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate." Biopharmaceutics & Drug Disposition, 1990.

-

FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: QVAR (Beclomethasone Dipropionate)." FDA AccessData.

-

Qian, Y., et al. "Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use." Chemico-Biological Interactions, 2022.[5]

Sources

- 1. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioanalysis of Beclomethasone-17-Monopropionate: A Technical Guide to Metabolic Stability and Half-Life Determination

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) behavior of Beclomethasone-17-monopropionate (17-BMP) , the bioactive metabolite of the prodrug beclomethasone dipropionate (BDP).[1] Designed for drug development scientists, this document moves beyond basic definitions to explore the causality of metabolic activation , the discrepancy between systemic and pulmonary half-lives , and the critical bioanalytical protocols required to prevent ex vivo hydrolysis during sample collection.

Metabolic Activation and Pharmacologic Context[2]

The Prodrug Strategy

Beclomethasone dipropionate (BDP) is pharmacologically inactive.[2] Its efficacy relies entirely on hydrolysis by esterase enzymes to form 17-BMP. This conversion occurs rapidly in the lung (target site) and liver (systemic clearance).

-

Activation: BDP is hydrolyzed at the C21 position to form 17-BMP.[2][3]

-

Receptor Affinity: 17-BMP exhibits approximately 25-30 times higher affinity for the Glucocorticoid Receptor (GR) compared to the parent BDP.[4]

-

Deactivation: 17-BMP is further hydrolyzed to Beclomethasone (BOH), which is pharmacologically negligible.

-

Pulmonary Retention (The "Depot" Effect): A critical, often overlooked mechanism is the reversible esterification of 17-BMP with intracellular fatty acids (oleates/palmitates) at the C21 position. This lipoconjugation retains the drug in the lung tissue, extending its local half-life beyond what is observed in plasma.

Visualization: Metabolic Pathway & Lipoconjugation

The following diagram maps the activation, retention, and clearance pathways.

Figure 1: Metabolic pathway of BDP showing activation to 17-BMP, reversible lung lipoconjugation, and deactivation.

Pharmacokinetics in Biological Fluids[6][7]

The half-life of 17-BMP differs significantly between the central compartment (plasma) and the target tissue (lung). Understanding this distinction is vital for modeling efficacy versus systemic safety (HPA axis suppression).

Comparative Half-Life Data

The following data aggregates findings from intravenous (IV) and inhaled administration studies.

| Parameter | Beclomethasone Dipropionate (BDP) | 17-BMP (Active Metabolite) | Mechanism of Elimination |

| Plasma Half-Life ( | < 0.5 hours (often < 5-10 min) | 2.7 – 2.8 hours | Rapid hydrolysis by plasma esterases (e.g., paraoxonase). |

| Lung Residence Time | Negligible (rapid conversion) | Prolonged (> 3-6 hours) | Lipoconjugation creates a slow-release pool. |

| Volume of Distribution ( | ~20 L | ~424 L | Extensive tissue binding drives the large |

| Oral Bioavailability | < 1% (negligible) | ~41% (from swallowed fraction) | High first-pass metabolism of BDP; 17-BMP survives gut/liver better. |

Technical Insight: The terminal half-life of 17-BMP after inhalation is often reported as longer than after IV administration.[5] This "absorption-rate limited" elimination (flip-flop kinetics) indicates that the drug's release from the lung drives the systemic profile.

Bioanalytical Challenges & Stabilization Protocols

A major source of error in BDP/17-BMP pharmacokinetics is ex vivo instability . Plasma esterases continue to hydrolyze BDP to 17-BMP and 17-BMP to BOH after blood collection.

The Risk:

-

If BDP hydrolysis is not stopped, BDP levels are underestimated.

-

17-BMP levels may be artificially increased (conversion from BDP) or decreased (conversion to BOH) depending on the time delay and temperature.

Validated Stabilization Workflow

To ensure data integrity, the following protocol utilizes Low Temperature and Chemical Inhibition .

Figure 2: Critical sample stabilization workflow to prevent ex vivo hydrolysis of BDP and 17-BMP.

Experimental Methodology: PK Study Design

When designing a study to determine the half-life of 17-BMP, the following parameters are required to meet regulatory (FDA/EMA) standards for bioequivalence or new drug applications.

Analytes to Monitor

Do not measure BDP alone. You must quantify:

-

BDP (Parent): To prove delivery and rapid conversion.

-

17-BMP (Major Active): The primary surrogate for efficacy and safety.

-

BOH (Inactive): Optional, but useful for mass balance.

Sampling Schedule

Due to the biphasic nature of the curve (rapid absorption, slower elimination), a standard schedule includes:

-

Pre-dose: 0 h

-

Absorption Phase: 5, 10, 15, 30, 45 min (Critical for

of BDP). -

Distribution/Elimination: 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24 h.

-

Note: 17-BMP levels are usually quantifiable up to 12-18 hours post-dose; BDP is often LOQ (Limit of Quantitation) within 1 hour.

Analytical Method (LC-MS/MS)[9][10]

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).

-

Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) in Positive mode.[6]

-

Internal Standard: Stable isotope-labeled 17-BMP (

-17-BMP) is preferred over structural analogs like fluticasone to correct for matrix effects.

References

-

Daley-Yates, P. T., et al. (2001).[4][7] Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man.[7] British Journal of Clinical Pharmacology, 51(5), 400-409.[7] Link

-

Wang, Y., & Hochhaus, G. (2004).[6] Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma by LC-ESI-MS/MS.[8][6] Journal of Chromatography B, 805(2), 203-210.[8][6] Link

-

FDA Center for Drug Evaluation and Research. (2000). Clinical Pharmacology and Biopharmaceutics Review: QVAR (Beclomethasone Dipropionate). Application No. 20-911. Link

-

Wurthwein, G., & Rohdewald, P. (1990).[3][4] Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate.[1][2][3][9] Biopharmaceutics & Drug Disposition, 11(5), 381-394. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma concentrations of inhaled corticosteroids in relation to airflow obstruction in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

The Role of Pulmonary Esterases in the Hydrolysis of Beclomethasone Dipropionate (BDP) to 17-BMP

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Beclomethasone dipropionate (BDP) is a cornerstone inhaled corticosteroid (ICS) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). Formulated as a highly lipophilic prodrug, BDP exhibits minimal intrinsic affinity for the glucocorticoid receptor (GR). Its therapeutic efficacy is fundamentally dependent on rapid, pre-systemic hydrolysis within the pulmonary epithelium to its highly active monoester metabolite, beclomethasone-17-monopropionate (17-BMP). This whitepaper delineates the enzymatic causality, kinetic parameters, and validated experimental protocols for profiling esterase-mediated BDP activation.

Enzymatic Causality: The Prodrug Activation Pathway

Upon inhalation, BDP deposits in the lung where it encounters a rich milieu of hydrolases. The conversion of BDP to 17-BMP is primarily driven by local esterases rather than hepatic cytochrome P450s, a design that ensures targeted topical anti-inflammatory action while minimizing systemic exposure [1].

-

Receptor Affinity Dynamics: The structural removal of the C-21 propionate group induces a profound conformational advantage. 17-BMP demonstrates a GR binding affinity approximately 30 times greater than the parent BDP and 13 times that of dexamethasone [2].

-

Specific Enzyme Identification: Historically, carboxylesterase 1 (CES1) was presumed to be the primary driver of pulmonary ester hydrolysis. However, recent relative activity studies utilizing human lung S9 (HLuS9) fractions have revealed that CES1 accounts for only ~1.4% of BDP metabolism. Current evidence suggests that arylacetamide deacetylase (AADAC) and other uncharacterized hydrolases are the principal catalysts in the lung [3].

-

Secondary Metabolism: 17-BMP can undergo further, slower hydrolysis to the inactive beclomethasone (BOH), or interesterification to the inactive 21-BMP. Concurrently, CYP3A4 and CYP3A5 contribute to the formation of inactive hydroxylated and dehydrogenated metabolites, primarily in the liver, which facilitates rapid systemic clearance [4].

Caption: Metabolic pathway of BDP highlighting esterase-mediated activation to 17-BMP.

Kinetic Profiling and Pharmacodynamics

The therapeutic index of BDP is maximized by the differential half-lives of the parent drug and its metabolites. BDP is rapidly cleared from the lungs, swiftly forming 17-BMP. The active 17-BMP has a significantly longer residence time, allowing for sustained receptor engagement before systemic elimination [5].

Table 1: Pharmacokinetic & Pharmacodynamic Profile of BDP and Metabolites

| Compound | Biological Role | GR Affinity (Relative to Dexa) | Elimination Half-Life (t½) | Primary Forming Enzyme |

| BDP | Lipophilic Prodrug | ~0.5x | 3 - 35 min (Matrix dependent) | N/A |

| 17-BMP | Active Metabolite | ~13.0x | ~2.8 hours | Pulmonary Esterases (e.g., AADAC) |

| 21-BMP | Inactive Isomer | Negligible | N/A | Interesterification / Esterases |

| BOH | Inactive Metabolite | ~0.75x | N/A | Esterases (Secondary Hydrolysis) |

Experimental Methodology: In Vitro Lung S9 Hydrolysis Assay

To accurately quantify esterase kinetics and evaluate potential drug-drug interactions (DDIs), a robust, self-validating in vitro assay is required. The following protocol outlines the gold-standard approach for evaluating BDP hydrolysis.

Step-by-Step Protocol: BDP Hydrolysis in Human Lung S9 Fractions

-

Matrix Preparation: Thaw Human Lung S9 fractions (HLuS9) on ice. Dilute to a working protein concentration (e.g., 0.5 - 1.0 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Causality: S9 fractions contain both cytosolic and microsomal subcellular fractions, ensuring that all localized pulmonary esterases are represented in the assay.

-

-

Inhibitor Pre-incubation (For DDI Studies): If testing competitive inhibitors (e.g., cannabinoids or selective esterase inhibitors like bis-p-nitrophenyl phosphate), pre-incubate the S9 mixture with the inhibitor for 10 minutes at 37°C to allow for binding equilibrium.

-

Reaction Initiation: Spike BDP (dissolved in DMSO) into the S9 mixture to achieve the desired substrate concentration (e.g., 1-10 µM). Ensure final DMSO concentration remains <1% v/v.

-

Causality: Excessive organic solvent will denature the delicate esterases, artificially suppressing Vmax. Incubate at 37°C under gentle agitation.

-

-

Time-Course Quenching: At predefined time points (e.g., 0, 5, 10, 20, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., deuterated 17-BMP-d5).

-

Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the esterases, halting the reaction at the exact time point, while simultaneously precipitating proteins to protect the LC-MS/MS analytical column from fouling.

-

-

Centrifugation and Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-MS/MS quantification using a C18 reverse-phase column and electrospray ionization (ESI) in positive mode.

Caption: Step-by-step in vitro workflow for evaluating esterase-mediated BDP hydrolysis.

Clinical Implications: Esterase-Mediated Drug-Drug Interactions (DDIs)

Because BDP relies entirely on esterase activation to achieve clinical efficacy, concomitant administration of inhaled xenobiotics can severely alter its pharmacodynamics. For instance, recent studies have demonstrated that Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) reversibly inhibit HLuS9-mediated BDP hydrolysis, with IC50 values estimated at 8.98 µM and 36.8 µM, respectively [3]. This competitive inhibition at the esterase active site can significantly reduce the pulmonary exposure of the active 17-BMP, potentially compromising asthma control in patients utilizing inhaled cannabis recreationally or medically.

References

-

Qian, Y., Melchert, P., & Markowitz, J. S. (2022). "Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use." Chemico-Biological Interactions. Source: NIH/PubMed. URL: [Link]

-

Daley-Yates, P. T., Price, C. A., Sisson, R. J., Pereira, A., & Dallow, N. (2001). "Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man." British Journal of Clinical Pharmacology. Source: NIH/PubMed. URL: [Link]

-

Würthwein, G., & Rohdewald, P. (1990). "Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate." Biopharmaceutics & Drug Disposition. Source: NIH/PubMed. URL: [Link]

-

Roberts, J. K., Moore, C. D., Ward, R. M., Yost, G. S., & Reilly, C. A. (2013). "Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes." Journal of Pharmacology and Experimental Therapeutics. Source: NIH/PMC. URL: [Link]

-

Medicines and Healthcare products Regulatory Agency (MHRA). "Module 2.5 Clinical Overview - Beclometasone dipropionate." Source: GOV.UK. URL: [Link]

Sources

- 1. ddl-conference.com [ddl-conference.com]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Thermodynamic Solubility of 17-BMP (Beclomethasone 17-Monopropionate) in Aqueous Buffers

An In-Depth Technical Guide for Drug Development[1]

Executive Summary

This technical guide addresses the determination of the thermodynamic solubility of Beclomethasone 17-monopropionate (17-BMP) , the bioactive metabolite of the prodrug Beclomethasone Dipropionate (BDP).[1] While standard solubility protocols exist, 17-BMP presents a specific physicochemical challenge: acyl migration .[1] The 17-ester group is prone to intramolecular migration to the 21-position (forming the inactive 21-BMP) and subsequent hydrolysis to Beclomethasone (BOH).[1]

This guide deviates from standard "shake-flask" templates by integrating stability-indicating workflows . It provides a validated framework to distinguish true equilibrium solubility from degradation artifacts, ensuring data integrity for DMPK and formulation scientists.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

17-BMP is a lipophilic corticosteroid ester.[1] Understanding its structural dynamics is a prerequisite for accurate solubility assessment.

| Property | Description | Impact on Solubility Protocol |

| Chemical Name | Beclomethasone 17-monopropionate | Active metabolite; high affinity for Glucocorticoid Receptor (GR).[1][2][3] |

| Molecular Formula | C25H33ClO6 | MW: 464.98 g/mol |

| Lipophilicity (LogP) | ~3.5 - 4.0 (Estimated) | Low aqueous solubility; requires precise detection methods (e.g., HPLC-UV/MS).[1] |

| pKa | Neutral (Steroid backbone) | Solubility is not inherently pH-dependent via ionization, but stability is pH-dependent .[1] |

| Critical Instability | 17 → 21 Acyl Migration | The 17-propionate group migrates to the primary 21-hydroxyl group, particularly at neutral/basic pH.[1] |

The Stability-Solubility Paradox

In standard thermodynamic solubility assays, excess solid is equilibrated with buffer for 24–72 hours.[1] For 17-BMP, this duration often exceeds its stability half-life at physiological pH (7.4), leading to a solution composed of 17-BMP, 21-BMP, and BOH.[1] The measured "solubility" becomes a composite of three distinct chemical entities.

Part 2: Degradation & Isomerization Pathway (Visualized)[1]

The following diagram illustrates the kinetic competition between solubility equilibrium and chemical degradation.

Figure 1: The dynamic equilibrium of 17-BMP.[1] Note that dissolution competes with the irreversible loss to BOH and the reversible migration to 21-BMP.

Part 3: Experimental Methodology (The Protocol)

Objective: Determine the thermodynamic solubility of 17-BMP in aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) while mitigating acyl migration errors.

A. Reagents & Preparation[1][4][5]

-

Test Compound: 17-BMP (Purity >98% essential; presence of 21-BMP impurities will skew saturation).

-

Buffers:

-

Solvent: Methanol or Acetonitrile (HPLC grade) for stock preparation.

B. The "Time-Course" Shake-Flask Method

Standard 24h endpoints are rejected. We employ a time-course approach to identify the "Plateau of Instability."[1]

Step-by-Step Workflow:

-

Supersaturation Setup:

-

Equilibration (The Critical Control):

-

Incubate at 25°C ± 0.1°C (or 37°C for biorelevant data).

-

Agitate at 400 rpm.

-

Sampling Points: Extract aliquots at 2h, 6h, 12h, and 24h .

-

Why? If solubility at 6h is 1.5 µg/mL and at 24h is 0.8 µg/mL, degradation is occurring.[1] The true solubility is likely the peak value before degradation dominates.

-

-

Phase Separation:

-

Filtration: Use 0.22 µm PVDF filters (pre-saturated to prevent drug adsorption).[1]

-

Centrifugation: Alternatively, centrifuge at 10,000g for 10 mins (preferred if adsorption is suspected).

-

-

Immediate Quenching:

-

Analysis (HPLC-UV/MS):

Part 4: Data Analysis & Interpretation[1][4]

1. Calculating Intrinsic Solubility

Since 17-BMP is non-ionizable in the physiological range, its solubility profile should theoretically be flat.[1] However, experimental data often shows:

-

pH 1.2 - 4.5: Stable solubility values.[1]

-

pH 7.4: Apparent solubility decreases over time or shows high variability due to 21-BMP formation.[1]

2. Reference Solubility Values (Literature Consensus)

Use these values to validate your experimental range.

| Medium | Approx. Solubility (25°C) | Source/Notes |

| Pure Water / pH 7.4 PBS | 1.0 – 2.2 µg/mL | "Practically insoluble."[1] High risk of underestimation due to instability. |

| Simulated Lung Fluid (Gamble's) | ~1.03 µg/mL | Represents interstitial lung fluid conditions.[1] |

| Synthetic Lung Lining Fluid (sLLF) | ~16.8 µg/mL | Contains phospholipids; mimics surfactant effect.[1] |

| Survanta (Surfactant) | ~37.2 µg/mL | High solubility due to micellar solubilization.[1] |

3. Troubleshooting: The "Disappearing Solid"

If HPLC shows low 17-BMP but high 21-BMP:

-

Diagnosis: The solid phase may have converted.

-

Validation: Analyze the remaining solid pellet by XRPD or DSC at the end of the experiment. If the crystal lattice has changed to the 21-isomer, the solubility measured is that of 21-BMP, not 17-BMP.[1]

Part 5: Validated Workflow Diagram

Figure 2: Modified thermodynamic solubility workflow incorporating stability controls.

References

-

Plumb, J., et al. (2013).[1] Evaluation of Glucocorticoid Receptor Function in COPD Lung Macrophages Using Beclomethasone-17-Monopropionate. PLOS ONE. Available at: [Link][1][7]

-

Würthwein, G., & Rohdewald, P. (1990).[1] Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition. Available at: [Link][1]

-

Anderson, B.D., et al. (1985).[1] Carboxyl group catalysis of acyl transfer reactions in corticosteroid 17- and 21-monoesters. Journal of Pharmaceutical Sciences. (Context on acyl migration mechanism).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Carboxyl group catalysis of acyl transfer reactions in corticosteroid 17- and 21-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isomerization of bis(monoacylglycero)phosphate by acyl migration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS protocol for quantifying 17-BMP in plasma samples

Application Note: High-Sensitivity Quantitation of Beclomethasone 17-Monopropionate (17-BMP) in Plasma by LC-MS/MS

Scope Clarification: This protocol addresses the quantification of 17-BMP (Beclomethasone 17-monopropionate) , the bioactive metabolite of the corticosteroid Beclomethasone Dipropionate (BDP).[1][2] (Note: If your interest lies in Bis(monoacylglycero)phosphate, the lysosomal lipid biomarker often abbreviated as BMP or LBPA, please refer to protocols specific to "Lipidomic Profiling of LBPA" using di-17:1 BMP as an internal standard.)

Part 1: Scientific Foundation & Strategic Approach

1.1 The Analyte & The Challenge Beclomethasone Dipropionate (BDP) is a prodrug rapidly hydrolyzed by esterases to its active metabolite, 17-BMP . However, 17-BMP is chemically and metabolically labile.

-

Metabolic Instability: Plasma esterases further hydrolyze 17-BMP to the inactive Beclomethasone (BOH).

-

Chemical Instability (Acyl Migration): At physiological or neutral pH, the propionate group at position C17 migrates to position C21, forming 21-BMP , which is pharmacologically less active.

1.2 The Solution: A Self-Validating Protocol To ensure data integrity (E-E-A-T), this protocol integrates a "Stabilization-First" workflow.

-

Enzyme Inhibition: Immediate esterase inhibition at the point of collection is non-negotiable.

-

pH Control: Acidification prevents the 17

21 acyl migration. -

Chromatographic Resolution: The LC method must physically separate 17-BMP from its isomer 21-BMP to avoid overestimation, as they share identical mass-to-charge (

) ratios.

Part 2: Detailed Experimental Protocol

Reagents & Materials

-

Analytes: Beclomethasone 17-monopropionate (17-BMP), Beclomethasone Dipropionate (BDP), Beclomethasone 21-monopropionate (21-BMP).

-

Internal Standard (IS): Beclomethasone-d5 or Fluticasone Propionate (surrogate).

-

Stabilizer: 2M Hydrochloric Acid (HCl) or Sodium Fluoride (NaF)/Potassium Oxalate.

-

Matrix: Human Plasma (K2EDTA).

Sample Collection & Stabilization (CRITICAL)

Failure to stabilize samples immediately will result in >30% analyte loss within 1 hour.

-

Collection: Draw whole blood into pre-chilled K2EDTA tubes containing NaF/Potassium Oxalate (esterase inhibitor).

-

Separation: Centrifuge immediately at

(2,000 x g, 10 min). -

Acidification: Transfer plasma to cryovials. Immediately add 20

L of 2M HCl per 1 mL of plasma .-

Target pH: 3.0 – 4.0 (Prevents acyl migration).

-

-

Storage: Snap freeze and store at

.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over SPE for corticosteroids to minimize background noise and maximize recovery of the lipophilic metabolite.

-

Thaw: Thaw plasma samples on ice.

-

Aliquot: Transfer

of acidified plasma to a glass tube. -

IS Addition: Add

of Internal Standard working solution ( -

Extraction: Add

of Methyl tert-butyl ether (MTBE) or Diethyl Ether:Cyclohexane (4:1) . -

Agitation: Shaker for 10 min at moderate speed.

-

Phase Separation: Centrifuge at 3,500 x g for 5 min at

. -

Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

-

Evaporation: Evaporate to dryness under a stream of nitrogen at

. -

Reconstitution: Reconstitute in

of Mobile Phase A:B (50:50). Vortex 1 min.

LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290 / Waters UPLC).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18,

,-

Rationale: High efficiency required to separate 17-BMP and 21-BMP isomers.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate:

. -

Column Temp:

. -

Gradient:

-

0.0 min: 40% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 40% B

-

5.0 min: Stop

-

Mass Spectrometry (MS/MS)

-

Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| 17-BMP | 465.2 | 379.2 | 30 | 18 |

| 17-BMP (Qual) | 465.2 | 361.2 | 30 | 22 |

| BDP | 521.2 | 319.1 | 35 | 25 |

| 21-BMP | 465.2 | 379.2 | 30 | 18 |

| IS (D5-BDP) | 526.2 | 324.1 | 35 | 25 |

Note: 17-BMP and 21-BMP share transitions. They MUST be distinguished by Retention Time (RT). Typically, 21-BMP elutes slightly earlier or later depending on the specific C18 chemistry.

Part 3: Visualization & Logic

Metabolic & Degradation Pathway

The following diagram illustrates the critical instability pathways that the protocol controls.

Caption: Stability logic: Acidification prevents 17

Method Development Decision Tree

Caption: Critical Decision Point: Ensuring physical separation of isobaric isomers.

Part 4: Validation Metrics (Example Data)

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity | ||

| LLOQ | S/N > 10, CV < 20% | |

| Precision (Intra-day) | CV < 15% | |

| Accuracy | 85-115% | |

| Recovery | Consistent | |

| Stability (Processed) | < 15% change | 24h at |

References

-

FDA Center for Drug Evaluation and Research. (2017). Clinical Pharmacology and Biopharmaceutics Review: QVAR RediHaler (Beclomethasone Dipropionate). Retrieved from [Link]

-

Wang, Y., & Hochhaus, G. (2004).[1] Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma by LC-ESI-MS/MS.[1] Journal of Chromatography B, 805(2), 203–210.[1] Retrieved from [Link]

-

Sadiq, R. (2015).[3] Enzymatic reactions and coordination complexes of steroids (Doctoral thesis). University of Huddersfield.[3] Retrieved from [Link]

-

Schmitz, G., & Liebisch, G. (2010). Simultaneous Quantification of Cardiolipin and Bis(monoacylglycero)phosphate (BMP) by HILIC-MS/MS.[4][5] Analytical Chemistry, 82(21), 8794–8799. (Included for nomenclature disambiguation regarding lipid BMP). Retrieved from [Link]

Sources

- 1. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Note: High-Recovery Solid-Phase Extraction of 17-BMP from Biological Matrices

Abstract

This application note provides a comprehensive technical guide for the solid-phase extraction (SPE) of 17-β-estradiol-3-monophenyl-butanoate (17-BMP), a synthetic ester of 17-β-estradiol, from complex biological matrices such as human serum, plasma, and urine. The protocols detailed herein are optimized for high analyte recovery and removal of endogenous interferences like phospholipids and salts, ensuring robust and reproducible quantification by downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present two primary protocols utilizing polymeric reversed-phase and mixed-mode sorbents, explaining the scientific rationale behind each step to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Challenge

17-β-estradiol-3-monophenyl-butanoate (17-BMP) is a synthetic lipophilic ester of the natural estrogen, 17-β-estradiol. Its analysis in biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. However, the inherent complexity of biological fluids presents a significant analytical challenge.[1][2] These matrices contain a high abundance of endogenous compounds (e.g., proteins, lipids, salts, and conjugated metabolites) that can interfere with analysis, causing ion suppression in mass spectrometry and leading to inaccurate quantification.[1][2]

Solid-Phase Extraction (SPE) is a powerful and selective sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components.[3][4] This guide provides detailed, field-proven protocols designed to achieve the low limits of detection and high data quality required for clinical and preclinical research.[1]

Principles of Solid-Phase Extraction for Steroids

SPE operates on the principles of liquid chromatography, where compounds are separated based on their differential affinity for a solid sorbent and a liquid mobile phase.[5][6] For a nonpolar analyte like 17-BMP, which possesses a large hydrophobic steroid backbone, the primary mechanism of retention is the Reversed-Phase (RP) interaction.[4][5]

-

Mechanism: In RP-SPE, a nonpolar stationary phase (the sorbent) attracts and retains nonpolar analytes from a polar sample matrix (e.g., plasma diluted in an aqueous buffer).[3][5][7] Polar matrix components have low affinity for the sorbent and are washed away. The analyte is then eluted by disrupting the hydrophobic interactions with a nonpolar organic solvent.[4][5]

The entire SPE process is a systematic, multi-step workflow designed to maximize analyte recovery while minimizing contaminants.

Pre-Analytical Considerations & Sample Pre-Treatment

The success of any SPE protocol begins before the sample is loaded onto the cartridge. Proper pre-treatment is essential for ensuring consistent analyte retention and preventing column clogging.

-

For Serum/Plasma: Protein precipitation is a common first step. However, a more effective approach for SPE is a "dilute-and-shoot" method. Diluting the sample (e.g., 1:1 with an acidic aqueous solution like 1% formic acid) reduces viscosity and disrupts protein binding, making the analyte more accessible for retention on the SPE sorbent.[1]

-

For Urine: Steroids and their metabolites are often excreted as water-soluble glucuronide or sulfate conjugates.[8][9][10] To analyze for total 17-BMP (including metabolites that may have been hydrolyzed back to the parent compound), an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to cleave these conjugates.[8][11] This step converts them to their free, more hydrophobic forms, which are amenable to reversed-phase SPE.[8][12]

Sorbent Selection: The Key to Selectivity

Choosing the appropriate sorbent is the most critical decision in SPE method development. For a nonpolar compound like 17-BMP, several options provide excellent performance.

| Sorbent Type | Trade Name Examples | Retention Mechanism(s) | Key Advantages & Use Cases |

| Polymeric Reversed-Phase | Waters Oasis HLB, Phenomenex Strata-X | Hydrophilic-Lipophilic Balanced (Reversed-Phase) | Excellent for a broad range of analytes. High capacity and stable across a wide pH range. Less prone to drying out than silica-based sorbents. Ideal starting point for method development.[12][13] |

| Silica-Based Reversed-Phase | C18 (Octadecylsilane) | Reversed-Phase (Nonpolar) | Classic sorbent for nonpolar compounds. Highly effective but requires careful conditioning to prevent the sorbent bed from drying, which can lead to recovery loss.[5][7] |

| Mixed-Mode Polymeric | Waters Oasis MAX | Reversed-Phase + Anion Exchange | Provides enhanced selectivity by using two retention mechanisms.[14] The anion-exchange functionality can strongly retain acidic interferences while the reversed-phase retains the neutral steroid. This leads to exceptionally clean extracts.[14][15] |

Protocol 1: General Purpose Extraction using Polymeric RP-SPE

This protocol is a robust starting point for the extraction of 17-BMP from serum or plasma and is based on well-established methods for steroid analysis.[1][16] It utilizes a water-wettable polymeric sorbent, which simplifies the workflow and improves reproducibility.

Materials:

-

SPE Sorbent: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, 30 mg/1 mL or Phenomenex Strata-X, 30 mg/1 mL)[16][17]

-

Methanol (HPLC Grade)

-

Deionized Water

-

1% Formic Acid in Water

-

30% Methanol in Water

-

Elution Solvent: Acetonitrile/Methanol (80:20, v/v) or similar[18]

-

SPE Vacuum Manifold

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

Combine 500 µL of serum/plasma with 500 µL of 1% formic acid in water in a microcentrifuge tube.[1]

-

Vortex for 10 seconds to mix thoroughly. This step precipitates some proteins and ensures the analyte is accessible.

-

-

SPE Cartridge Conditioning:

-

SPE Cartridge Equilibration:

-

Sample Loading:

-

Action: Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

Scientist's Note: A slow flow rate is critical to allow sufficient time for the analyte to partition from the liquid sample onto the solid sorbent.[21] Loading too quickly can cause analyte "breakthrough" and loss of recovery.[22]

-

-

Wash Step:

-

Action: Pass 1 mL of 30% Methanol in water through the cartridge.

-

Scientist's Note: This is the crucial clean-up step. The wash solvent should be strong enough to remove weakly retained, more polar interferences (like salts and some phospholipids) but weak enough to leave the strongly-retained, nonpolar 17-BMP bound to the sorbent.[1][7]

-

-

Sorbent Drying (Optional but Recommended):

-

Action: Apply full vacuum to the manifold for 3-5 minutes.

-

Scientist's Note: This step removes residual aqueous wash solvent, which if carried into the final eluate, can make the subsequent evaporation step longer and potentially affect chromatography.

-

-

Elution:

-

Action: Place collection tubes in the manifold. Elute the analyte with 2 x 500 µL aliquots of Acetonitrile/Methanol (80:20, v/v).

-

Scientist's Note: A strong, nonpolar organic solvent is used to disrupt the hydrophobic interactions, releasing the 17-BMP from the sorbent.[4][7] Using two smaller aliquots is often more effective for complete elution than a single large volume.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. This step concentrates the analyte, increasing analytical sensitivity.

-

Protocol 2: High Selectivity Extraction using Mixed-Mode SPE

For ultra-sensitive assays or particularly "dirty" matrices, a mixed-mode SPE protocol can provide superior cleanup by employing orthogonal retention mechanisms.[14] This protocol uses a sorbent with both reversed-phase and anion-exchange properties.

-

Principle: The reversed-phase chemistry retains the nonpolar 17-BMP. The strong anion-exchange (MAX) chemistry strongly retains acidic matrix components (e.g., phospholipids, fatty acids) under specific pH conditions. This allows for a more rigorous wash step, resulting in a cleaner final extract.[15]

Materials:

-

SPE Sorbent: Mixed-Mode Polymeric (e.g., Waters Oasis MAX, 30 mg/1 mL)

-

Methanol (HPLC Grade)

-

Deionized Water

-

5% Ammonium Hydroxide in Water

-

5% Ammonium Hydroxide in 20% Methanol (aq)

-

Elution Solvent: Methanol

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

Dilute 500 µL of serum/plasma with 500 µL of 5% Ammonium Hydroxide in water. This raises the pH, ensuring acidic interferences are negatively charged and will be retained by the anion-exchange sorbent.

-

-

Conditioning & Equilibration:

-

Condition with 1 mL of Methanol.

-

Equilibrate with 1 mL of deionized water.

-

-

Sample Loading:

-

Load the 1 mL of pre-treated sample at a flow rate of ~1-2 mL/min.

-

-

Wash Step:

-

Action: Pass 1 mL of 5% Ammonium Hydroxide in 20% Methanol (aq) through the cartridge.

-

Scientist's Note: This wash is more aggressive than in the RP-only method. The basic pH keeps acidic interferences bound to the anion-exchange sites, while the organic content washes away other hydrophobically-bound interferences that are less nonpolar than 17-BMP.

-

-

Elution:

-

Action: Elute with 2 x 500 µL of Methanol.

-

Scientist's Note: Since 17-BMP is a neutral compound, it is retained only by the reversed-phase mechanism and is easily eluted with a strong organic solvent like methanol. The strongly-bound acidic interferences remain on the sorbent.

-

-

Post-Elution Processing:

-

Evaporate and reconstitute as described in Protocol 1.

-

Performance and Troubleshooting

High recovery and low variability are the hallmarks of a validated SPE method. Typical performance for steroid extraction methods should yield high recovery with excellent precision.

Expected Performance Data:

| Parameter | Target Value | Rationale |

| Analyte Recovery | >85% | Ensures high sensitivity and accuracy.[23] |

| Reproducibility (%RSD) | <15% | Demonstrates method robustness and reliability.[21][24] |

| Matrix Effects | <15% | Indicates effective removal of ion-suppressing interferences.[15] |

Troubleshooting Common Issues:

| Problem | Common Cause(s) | Recommended Solution(s) |

| Low Recovery | Analyte Breakthrough: Sample loading flow rate too high.[22] Premature Elution: Wash solvent is too strong (% organic too high).[21][22] Incomplete Elution: Elution solvent is too weak or volume is insufficient.[19][21] Sorbent Drying: Silica-based sorbent dried out before sample loading.[21] | - Decrease loading flow rate. - Decrease the percentage of organic solvent in the wash step. - Increase the elution solvent strength or volume; try a second elution step.[21][22] - Re-run extraction, ensuring the sorbent bed remains wet after equilibration. |

| Poor Reproducibility | Inconsistent flow rates during loading/elution. Incomplete or inconsistent protein precipitation/hydrolysis. Sorbent bed variability between wells or cartridges. | - Use a vacuum manifold with flow control or an automated SPE system. - Ensure pre-treatment steps are consistent for all samples. - Use high-quality, QC-tested SPE cartridges.[24] |

| High Matrix Effects | Insufficient removal of phospholipids or other interferences. Co-elution of analyte with matrix components. | - Optimize the wash step (stronger wash solvent). - Switch to a more selective sorbent (e.g., from RP to Mixed-Mode).[15] - Ensure post-SPE eluate is completely dried and reconstituted in a weak solvent. |

Conclusion

The solid-phase extraction protocols detailed in this application note provide a reliable and robust framework for the extraction of 17-BMP from challenging biological matrices. The polymeric reversed-phase method offers a universal, high-performance starting point suitable for most applications. For assays requiring the utmost sensitivity and cleanliness, the mixed-mode protocol provides an enhanced level of selectivity. By understanding the scientific principles behind each step—from pre-treatment to elution—researchers can confidently implement and adapt these methods to achieve accurate, precise, and reproducible results in their analytical studies.

References

-

Phenomenex. (2023, March 16). SPE of Steroid Analytes from Serum. Retrieved from [Link]

-

Al-Saffar, F. I., et al. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science. Retrieved from [Link]

-

Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

-

Phenomenex. Quantitation of Clinical Research Steroid Analytes from Serum Utilizing Solid Phase Extraction with LC-MS/MS. Retrieved from [Link]

-

Danaceau, J. P., & Chambers, E. E. (2019). Analysis of Plasma 17-Hydroxyprogesterone, Androstenedione, and Cortisol Using a Novel Solid-Phase Extraction (SPE) Sorbent, Oasis PRiME HLB, for UPLC-MS/MS Analysis in Clinical Research. Waters Corporation. Retrieved from [Link]

- Adlercreutz, H., & Fotsis, T. (1983). Derivatization of estrogen conjugates for analysis by capillary gas chromatography. Journal of Steroid Biochemistry.

-

Welch Materials. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

-

Wang, Y., et al. (2015). Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices. Molecular and Cellular Endocrinology. Retrieved from [Link]

-

Phenomenex. What is Solid-Phase Extraction?. Retrieved from [Link]

-

Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

-

LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

-

Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

-

Foley, D., & Calton, L. UTILISING MIXED MODE μELUTION SPE FOR THE LC-MS/MS ANALYSIS OF STEROID HORMONES IN SERUM FOR CLINICAL RESEARCH. LabRulez. Retrieved from [Link]

-

Phenomenex. LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]

-

SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]

-

Kushnir, M. M., et al. (2011). Current strategies for quantification of estrogens in clinical research. Steroids. Retrieved from [Link]

-

Agilent Technologies. LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. Retrieved from [Link]

-

Shimadzu Corporation. Analysis of trace amount of 17-β-Estradiol and its metabolites in aqueous samples using online-SPE and accurate MSn analysis. Retrieved from [Link]

- Speltz, T. E., et al. (2014). Determination of estrogens and their metabolites in water using C30 SPE-LC-MS.

-

Waters Corporation. (2022). A Look at Column Reproducibility: Analysis of Endogenous Steroid Hormones in Serum Using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase. Retrieved from [Link]

-

Affinisep. AFFINIMIP® SPE Estrogens. Retrieved from [Link]

-

Agilent Technologies. SPE Method Development Tips and Tricks. Retrieved from [Link]

-

Wardle, R., & Calton, L. (2019). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved from [Link]

-

Phenomenex. A Fast and Efficient Method for the Extraction of a Panel of Acid, Neutral, and Basic Drugs from Plasma. Retrieved from [Link]

-

Waters Corporation. (2022). A Look at Column Reproducibility: Analysis of Endogenous Steroid Hormones in Serum Using Three Historical Batches of 1.8. Retrieved from [Link]

-

Hawach Scientific. (2026, March 4). Method and Principle of Solid Phase Extraction Column. Retrieved from [Link]

- Higashi, T., et al. (2015). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography.

-

Madej, D., et al. (2015). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules. Retrieved from [Link]

-

Waters Corporation. (2008). Extraction of Testosterone from Serum using Oasis Max μElution Plates for Clinical Research. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Determination of Estrogens and Their Conjugates in Water Using Solid-phase Extraction Followed by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [https://www.researchgate.net/publication/221990159_Determination_of_Estrogens_and_Their_Conjugates_in_Water_Using_Solid-phase_Extraction_Followed_by_Liquid_Chromatography-Tandem_Mass_Spectrometry]([Link]_ Chromatography-Tandem_Mass_Spectrometry)

-

Farmacia Journal. LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Retrieved from [Link]

-

ResearchGate. Recovery percentages for the SPE methods as found via LC-MS/MS. Retrieved from [Link]

-

Remage-Healey, L., et al. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers in Systems Neuroscience. Retrieved from [Link]

-

USDA ARS. (2017, August 1). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. Retrieved from [Link]

Sources

- 1. phenomenex.com [phenomenex.com]

- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. specartridge.com [specartridge.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lcms.cz [lcms.cz]

- 10. ars.usda.gov [ars.usda.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. SPE of Steroid Analytes from Serum | Phenomenex [phenomenex.com]

- 17. waters.com [waters.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. welchlab.com [welchlab.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. welch-us.com [welch-us.com]

- 22. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]

- 23. agilent.com [agilent.com]

- 24. hawach.com [hawach.com]

Application Note & Protocol: Characterizing In Vitro Lung Deposition of 17-BMP Formulations

Introduction: The Criticality of Aerodynamic Performance for Inhaled 17-BMP

Beclomethasone 17-monopropionate (17-BMP) is a potent synthetic corticosteroid delivered via oral inhalation for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of inhaled 17-BMP is directly contingent on its ability to deposit in the appropriate regions of the lungs. Therefore, the in vitro characterization of the aerodynamic particle size distribution (APSD) is a critical quality attribute (CQA) that predicts in vivo behavior and ensures product performance and bioequivalence.

This document provides a detailed guide to the principles and methodologies for conducting in vitro lung deposition assays for 17-BMP formulations, such as those delivered by dry powder inhalers (DPIs) or metered-dose inhalers (MDIs). We will focus on the use of cascade impaction, the gold-standard technique for APSD measurement, and provide insights into best practices for robust and reproducible data generation.

The choice of cascade impactor, such as the Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI), is fundamental. The NGI is often preferred for its user-friendly design and well-defined stage cut-offs. This protocol will focus on the NGI as the primary example, though the principles are broadly applicable.

Foundational Principles: Why Cascade Impaction?

Cascade impaction is a technique that separates aerosol particles based on their inertial momentum, which is a function of their aerodynamic diameter. As an aerosol stream is drawn through the impactor, it is forced to navigate a series of turns at increasing velocities. Larger particles with greater inertia cannot follow the airstream and impact on a collection surface, while smaller particles continue to the subsequent stages. This separation mimics the deposition patterns within the human respiratory tract, where larger particles deposit in the upper airways (oropharynx, trachea) and smaller, more respirable particles penetrate deeper into the bronchioles and alveolar regions.

The key output of a cascade impaction experiment is the determination of the Mass Median Aerodynamic Diameter (MMAD) and the Geometric Standard Deviation (GSD), which describe the central tendency and spread of the particle size distribution, respectively. Additionally, the Fine Particle Fraction (FPF) and Fine Particle Dose (FPD) are crucial metrics, representing the fraction and mass of the drug that is likely to reach the deep lung.

Figure 1: A high-level overview of the experimental workflow for determining the in vitro lung deposition of 17-BMP formulations.

Materials and Equipment

This section outlines the necessary materials and equipment. It is imperative that all equipment is calibrated and maintained according to manufacturer specifications and relevant pharmacopeial standards.

Equipment:

-

Next Generation Impactor (NGI) with induction port (e.g., USP/Ph. Eur. induction port)

-

Critical flow controller and vacuum pump

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance (readable to 0.01 mg)

-

Sonicator

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringes and appropriate filters for sample preparation

Reagents and Consumables:

-

17-BMP reference standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

HPLC-grade water

-

Reagent-grade acids and bases for mobile phase preparation (e.g., phosphoric acid)

-

Coating material for impactor stages (e.g., silicone oil or glycerol solution) to prevent particle bounce

-

Collection cups/plates for the NGI

Detailed Experimental Protocol: NGI Analysis of a 17-BMP DPI Formulation

This protocol provides a step-by-step guide for the analysis of a dry powder inhaler (DPI) formulation of 17-BMP.

Preparation and Setup

-

Impactor Coating: To minimize particle bounce and re-entrainment, which can lead to inaccurate sizing, coat the NGI collection cups with a suitable solvent-based solution (e.g., 1% silicone oil in hexane). Allow the solvent to fully evaporate in a fume hood before use.

-

HPLC Method Validation: Develop and validate an HPLC method for the quantification of 17-BMP according to ICH Q2(R1) guidelines. This method must be demonstrated to be linear, accurate, precise, specific, and robust.

-

System Assembly: Assemble the NGI, ensuring all stages are correctly seated and the seals are intact to prevent leaks. Connect the NGI to the induction port, followed by the mouthpiece adapter for the specific DPI device.

-

Flow Rate Calibration: Set and calibrate the vacuum pump to achieve the desired flow rate through the impactor. For DPIs, this is typically determined to achieve a 4 kPa pressure drop across the device, simulating a patient's inhalation, not to exceed 100 L/min. The duration of the test should correspond to a total inhaled volume of 4 liters.

Sample Analysis

-

Device Loading: Load the DPI with a single dose of the 17-BMP formulation according to the manufacturer's instructions.

-

Actuation: Insert the DPI mouthpiece into the mouthpiece adapter. Simultaneously activate the vacuum pump and the DPI device. The duration of air draw should be precisely controlled (e.g., for 2.4 seconds at 100 L/min to achieve a 4L volume).

-

Sample Recovery:

-

Carefully disassemble the NGI.

-

Rinse each component of the aerosol pathway (device, mouthpiece adapter, induction port, and each NGI stage) with a known volume of a suitable solvent (e.g., methanol/water mixture) to recover the deposited 17-BMP.

-

Ensure complete dissolution of the drug from each component. Sonication may be employed if necessary.

-

-

Sample Preparation for HPLC:

-

Collect the rinse solutions in separate, labeled volumetric flasks.

-

If necessary, dilute the samples to fall within the linear range of the validated HPLC method.

-

Filter the samples through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved excipients before injection into the HPLC system.

-

Data Analysis and Interpretation

-

Quantification: Determine the mass of 17-BMP deposited on each component using the HPLC method and the corresponding calibration curve.

-

Calculation of Performance Metrics:

-

Emitted Dose (ED): The total mass of drug that exits the inhaler.

-

Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is larger and 50% is smaller. This is typically calculated using probit analysis of the cumulative mass distribution.

-

Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.

-

Fine Particle Dose (FPD): The total mass of drug with an aerodynamic diameter below a certain cut-off, typically <5 µm, which is considered to be the respirable fraction.

-

Fine Particle Fraction (FPF): The FPD expressed as a percentage of the emitted dose.

-

Figure 2: The data analysis pipeline for transforming raw HPLC data into key performance indicators for 17-BMP formulations.

Data Presentation: Example Results for Two 17-BMP DPI Formulations

The following table presents example data for two hypothetical 17-BMP DPI formulations to illustrate how results can be effectively summarized.

| Parameter | Formulation A | Formulation B | Acceptance Criteria |

| Emitted Dose (µg) | 92.5 ± 3.1 | 95.1 ± 2.8 | 85.0 - 115.0 µg |

| Mass Median Aerodynamic Diameter (MMAD) (µm) | 2.8 ± 0.2 | 4.5 ± 0.3 | 1.0 - 5.0 µm |

| Geometric Standard Deviation (GSD) | 1.9 ± 0.1 | 2.3 ± 0.2 | < 2.5 |

| Fine Particle Dose (FPD) < 5 µm (µg) | 45.3 ± 2.5 | 28.7 ± 1.9 | Report Value |

| Fine Particle Fraction (FPF) (%) | 48.9 ± 2.7 | 30.2 ± 2.0 | > 30% |

Interpretation: Formulation A demonstrates a smaller MMAD and a higher FPF compared to Formulation B, suggesting it may deliver a greater proportion of the 17-BMP dose to the deep lung. Both formulations meet the example acceptance criteria, but Formulation A exhibits a more desirable aerodynamic profile for deep lung targeting.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the generated data, a self-validating system must be in place. This includes:

-

Mass Balance: The total recovered mass of 17-BMP from all components should be within a defined range (e.g., 85-115%) of the nominal dose. A poor mass balance can indicate experimental errors such as leaks in the system, incomplete drug recovery, or analytical errors.

-

System Suitability: Before each analytical run, system suitability tests for the HPLC system must be performed. This includes assessing the precision of replicate injections of a standard solution.

-

Negative Controls: A blank run (actuating an empty inhaler) should be performed to ensure that there is no carryover or contamination between analyses.

-

Regular Calibration: The flow rate meter and analytical balance must be regularly calibrated and documented.

Conclusion

The in vitro lung deposition assay using cascade impaction is an indispensable tool in the development and quality control of 17-BMP inhaled products. A well-controlled and validated method provides crucial data on the aerodynamic performance of the formulation, which is a strong indicator of its potential clinical efficacy. By following the detailed protocols and best practices outlined in this application note, researchers can generate robust and reliable data to guide formulation development, support regulatory submissions, and ensure the consistent quality of life-saving respiratory medicines.

References

-

Title: Next Generation Pharmaceutical Impactor (NGI) Source: Copley Scientific URL: [Link]

-

Title: In Vitro Testing of Inhaled Drugs: The Fine Particle Dose Source: Copley Scientific URL: [Link]

-

Title: Chapter <601> Inhalation and Nasal Drug Products—General Information and Product Quality Tests Source: United States Pharmacopeia (USP) URL: [Link] (Note: Access to the specific chapter may require a subscription.)

-

Title: The Issue of Particle Bounce in Cascade Impactors Source: Copley Scientific URL: [Link]

-

Title: Guidance for Industry: Metered Dose Inhaler (MDI) and Dry Powder Inhaler (DPI) Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Application Note & Protocol: A Comprehensive Guide to the Preparation of Stock Solutions for Cell Culture Experiments

Focus: Beclomethasone-17-Monopropionate (17-BMP) with an Overview of Bone Morphogenetic Proteins (BMPs)

Introduction: Navigating the Ambiguity of "17-BMP"

In the context of cell culture and molecular biology, the abbreviation "BMP" is overwhelmingly associated with Bone Morphogenetic Proteins, a family of cytokines within the TGF-β superfamily that play crucial roles in cellular development and differentiation.[1][2] However, "17-BMP" is also a common abbreviation for Beclomethasone-17-monopropionate , the primary active metabolite of the synthetic corticosteroid, Beclomethasone dipropionate (BDP).[3] Given the potential for confusion, this guide will primarily focus on the preparation of stock solutions for Beclomethasone-17-monopropionate. It will also provide a brief overview of Bone Morphogenetic Proteins to ensure clarity and comprehensive coverage for the researcher.

Section 1: Beclomethasone-17-Monopropionate (17-BMP)

Background and Mechanism of Action

Beclomethasone-17-monopropionate (17-BMP) is a potent glucocorticoid. Its parent compound, Beclomethasone dipropionate (BDP), is rapidly hydrolyzed in tissues and plasma to the more active 17-BMP.[3] The biological effects of 17-BMP are mediated through its high-affinity binding to the glucocorticoid receptor.[3] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anti-inflammatory, immunosuppressive, and anti-proliferative effects. The binding affinity of 17-BMP for the glucocorticoid receptor is approximately 13 times higher than that of the potent glucocorticoid dexamethasone, highlighting its significant biological activity.[3]

Physicochemical Properties and Solubility

Understanding the solubility of 17-BMP is paramount for the preparation of a homogenous and accurate stock solution. Like many corticosteroids, 17-BMP is a lipophilic molecule with low aqueous solubility. Therefore, organic solvents are required for its initial dissolution.

| Solvent | Solubility | Considerations | Reference |

| Dimethyl Sulfoxide (DMSO) | ~125 mg/mL (for Beclomethasone 17-Propionate) | Highly recommended for high concentration stock solutions. Ensure use of anhydrous, cell culture grade DMSO. Final concentration in media should typically be ≤ 0.5% to avoid cytotoxicity. | [4] |

| Ethanol (EtOH) | Soluble | A suitable alternative to DMSO. Use absolute (200 proof), sterile-filtered ethanol. Evaporation can be a concern, so ensure containers are tightly sealed. | [4][5] |

| Methanol (MeOH) | Soluble | Can be used for initial solubilization, but less common for direct cell culture applications due to higher cytotoxicity compared to DMSO and ethanol. | [5][6] |

| Acetone | Soluble | Generally not recommended for cell culture applications due to its high volatility and cytotoxicity. | [4][6] |

| Water | Low solubility / Practically insoluble | Not suitable for preparing high concentration stock solutions. | [4] |

Protocol: Preparation of a 10 mM 17-BMP Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 17-BMP (Molecular Weight: ~464.9 g/mol ) in DMSO. It is crucial to perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Materials:

-

Beclomethasone-17-monopropionate (powder form)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Calibrated precision balance

-

Sterile pipette and tips

Procedure:

-

Pre-weighing Preparation: Before bringing into the sterile hood, weigh out the required amount of 17-BMP powder in a sterile microcentrifuge tube on a calibrated balance. To prepare 1 mL of a 10 mM stock solution, you will need 4.65 mg of 17-BMP.

-

Calculation: 10 mmol/L * 1 L/1000 mL * 464.9 g/mol * 1000 mg/g = 4.65 mg/mL

-

-

Sterile Transfer: Transfer the pre-weighed 17-BMP to the sterile work area.

-

Solubilization:

-

Using a sterile pipette, add the calculated volume of anhydrous DMSO to the tube containing the 17-BMP powder. For 4.65 mg of 17-BMP, add 1 mL of DMSO.

-

Gently vortex or pipette up and down to facilitate dissolution. Visually inspect the solution against a light source to ensure that all powder has completely dissolved and no particulates are visible. If needed, gentle warming in a 37°C water bath can aid dissolution.

-

-

Aliquoting for Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting (amber) microcentrifuge tubes.

-

-

Labeling and Storage:

-

Clearly label each aliquot with the compound name ("17-BMP"), concentration (10 mM), solvent (DMSO), and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

Workflow for Stock Solution Preparation and Use

Caption: Workflow for preparing and using 17-BMP stock solutions.

Quality Control and Best Practices

-

Solvent Purity: Always use high-purity, anhydrous, sterile-filtered solvents suitable for cell culture to prevent contamination and ensure compound stability.[7]

-

Final Solvent Concentration: When diluting the stock solution into your culture medium, calculate the final DMSO concentration. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to minimize cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

-

Stability: Store stock solutions protected from light and at low temperatures (-20°C or -80°C) to minimize degradation.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Section 2: An Overview of Bone Morphogenetic Proteins (BMPs)

Introduction to the BMP Family

Bone Morphogenetic Proteins (BMPs) are a group of signaling proteins that belong to the transforming growth factor-beta (TGF-β) superfamily.[2] They are critical regulators of a wide array of cellular processes, including embryonic development, tissue homeostasis, and regeneration, particularly in bone and cartilage formation.[1][9] Unlike the small molecule 17-BMP, BMPs are proteins (cytokines) and require different handling and preparation procedures.

The BMP Signaling Pathway

BMPs initiate signaling by binding to a complex of two types of serine/threonine kinase receptors on the cell surface: Type I and Type II receptors.[10]

-

Ligand Binding: A BMP ligand binds to the Type II receptor.

-

Receptor Complex Formation: This binding event recruits a Type I receptor, forming a heterotetrameric complex.

-

Activation: The constitutively active Type II receptor phosphorylates and activates the Type I receptor.

-

Canonical (SMAD) Pathway Activation: The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

-

Nuclear Translocation: These phosphorylated R-SMADs form a complex with a common-mediator SMAD (Co-SMAD), SMAD4. This complex translocates into the nucleus.

-

Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of BMP target genes.[2][11]

BMP signaling can also occur through non-canonical, SMAD-independent pathways, such as the MAPK pathways.[1]

Caption: Simplified diagram of the canonical BMP/SMAD signaling pathway.

Considerations for Preparing Recombinant BMP Stock Solutions

Recombinant BMPs are typically supplied as lyophilized powders and must be reconstituted before use.

-

Reconstitution: Always follow the manufacturer's specific instructions provided on the product data sheet. Generally, BMPs are reconstituted in sterile, acidic solutions (e.g., 4 mM HCl) or buffered saline to a stock concentration of 100-500 µg/mL.

-

Carrier Protein: To prevent adsorption of the protein to vial surfaces and improve stability, a carrier protein such as 0.1% Bovine Serum Albumin (BSA) is often added to the reconstitution buffer and subsequent dilutions.

-

Storage: Store reconstituted BMP solutions at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.

Conclusion

Accurate and consistent preparation of stock solutions is a foundational requirement for reproducible cell culture experiments. This guide clarifies the distinction between Beclomethasone-17-monopropionate (17-BMP) and the Bone Morphogenetic Protein (BMP) family. By following the detailed protocols and best practices outlined for handling the small molecule glucocorticoid 17-BMP, researchers can ensure the integrity and efficacy of their experimental treatments. Furthermore, understanding the fundamental differences in the preparation and handling of protein-based reagents like BMPs is crucial for success across diverse cell-based assays.

References

-

U.S. Food and Drug Administration. (2000). 20-911 QVAR Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

-